(2Z,5Z)-2,5-bis[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]cyclopentan-1-one
Overview
Description
“2,5-bis[4-(allyloxy)-3-methoxybenzylidene]cyclopentanone” is a chemical compound with the molecular formula C27H28O5 . It is a derivative of cyclopentanone, which is a type of ketone. This compound is likely to be used in early discovery research .
Molecular Structure Analysis
The molecular structure of “2,5-bis[4-(allyloxy)-3-methoxybenzylidene]cyclopentanone” is complex due to the presence of multiple functional groups. The compound contains two allyloxy groups, two methoxybenzylidene groups, and a cyclopentanone ring .Physical and Chemical Properties Analysis
The compound “2,5-bis[4-(allyloxy)-3-methoxybenzylidene]cyclopentanone” has a molecular weight of 432.508 Da . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I have.Scientific Research Applications
Mesomorphic Behavior in Liquid Crystals
- Study : Matsunaga and Miyamoto (1993) investigated the mesomorphic properties of homologous series of 2,5-bis(4-alkoxybenzylidene)cyclopentanones, finding that these compounds exhibit a range of liquid crystalline phases, including nematic and smectic phases. The properties varied with the size of the cycloalkanone ring and the alkoxy groups attached (Matsunaga & Miyamoto, 1993).
Photocrosslinkable Polymers
- Study : Borden (1978) described the use of 2,5-Bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone (DVCP) and related compounds in the creation of photocrosslinkable polymers. These polymers are useful in photoresist and photolithographic applications, demonstrating the potential of these compounds in material science and engineering (Borden, 1978).
Thermal Decomposition Kinetics
- Study : Manikandan et al. (2016) conducted a study on the thermal decomposition of 2,5-bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone, among other compounds. They used various kinetic models to analyze the decomposition process, providing insights into the stability and behavior of these compounds under heat (Manikandan et al., 2016).
Antidiabetic Activity and AMPK Interaction
- Study : Raj et al. (2013) explored the antidiabetic activity of a bischalcone derivative of 2,5-bis(4-hydroxy-3-methoxybenzylidene) cyclopentanone. They found significant effects on blood glucose level and lipid profile in diabetic rats, suggesting potential therapeutic applications (Raj et al., 2013).
Photocrosslinkable-cum-Flame Retardant Polymers
- Study : Kannan and Murugavel (1997) synthesized photocrosslinkable-cum-flame retardant polymers using derivatives of 2,5-bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone. Their research highlights the versatility of these compounds in creating advanced materials with specific properties (Kannan & Murugavel, 1997).
Nonlinear Optical Properties
- Study : Kiran et al. (2014) investigated the second- and third-order nonlinear optical properties of bis-chalcone derivatives, including 2,5-bis(4-methoxy-benzylidene)-cyclopentanone. These compounds showed potential for applications in optical technologies due to their high polarization and nonlinear absorption characteristics (Kiran et al., 2014).
Photocrosslinking in Anticancer Studies
- Study : Kiruba and Chidambaravinayagam (2022) synthesized random copolyesters using derivatives of 2,5-bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone and evaluated their photocrosslinking properties and potential as anticancer agents. The study demonstrates the compound's applicability in biomedical research (Kiruba & Chidambaravinayagam, 2022).
Properties
IUPAC Name |
(2Z,5Z)-2,5-bis[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]cyclopentan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O5/c1-5-13-31-23-11-7-19(17-25(23)29-3)15-21-9-10-22(27(21)28)16-20-8-12-24(32-14-6-2)26(18-20)30-4/h5-8,11-12,15-18H,1-2,9-10,13-14H2,3-4H3/b21-15-,22-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZFDKQGRDZPER-BMJUYKDLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2CCC(=CC3=CC(=C(C=C3)OCC=C)OC)C2=O)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)/C(=C\C3=CC(=C(C=C3)OCC=C)OC)/CC2)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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